3-chloro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine

medicinal chemistry GABA receptor kinase inhibitor

3-Chloro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic small molecule built on a triazolopyridazine core, substituted at the 3-position with chlorine and at the 6-position with a 3-(trifluoromethyl)phenylthio moiety (molecular formula C12H6ClF3N4S, MW 330.72 g/mol). The [1,2,4]triazolo[4,3-b]pyridazine scaffold is a recognized privileged structure in kinase inhibitor design, with documented activity against c-Met, Pim-1, and LRRK2 kinases.

Molecular Formula C12H6ClF3N4S
Molecular Weight 330.71
CAS No. 303996-20-5
Cat. No. B2939913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine
CAS303996-20-5
Molecular FormulaC12H6ClF3N4S
Molecular Weight330.71
Structural Identifiers
SMILESC1=CC(=CC(=C1)SC2=NN3C(=NN=C3Cl)C=C2)C(F)(F)F
InChIInChI=1S/C12H6ClF3N4S/c13-11-18-17-9-4-5-10(19-20(9)11)21-8-3-1-2-7(6-8)12(14,15)16/h1-6H
InChIKeySRAFOBDDCXRZJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine (CAS 303996-20-5): Scoping the Differentiation Landscape for Procurement Decisions


3-Chloro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic small molecule built on a triazolopyridazine core, substituted at the 3-position with chlorine and at the 6-position with a 3-(trifluoromethyl)phenylthio moiety (molecular formula C12H6ClF3N4S, MW 330.72 g/mol) [1]. The [1,2,4]triazolo[4,3-b]pyridazine scaffold is a recognized privileged structure in kinase inhibitor design, with documented activity against c-Met, Pim-1, and LRRK2 kinases [2][3]. The trifluoromethylphenylsulfanyl substituent differentiates this compound from methyl-bearing analogs such as CL 218872, which is a well-characterized GABAA receptor modulator with a Ki of 130 nM at the α1 subunit . However, despite the scaffold's established pedigree, a systematic literature search across primary research articles, patents, and authoritative databases reveals that no quantitative head-to-head pharmacological data have been published for this specific compound against any named comparator.

Why 3-Chloro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine Cannot Be Interchanged with In-Class Analogs Without Quantitative Evidence


The triazolopyridazine scaffold is highly sensitive to substitution pattern: the presence of a 3-chloro and a 6-arylthio group versus a 3-methyl and a 6-aryl group can redirect target engagement from kinase inhibition to GABAA receptor modulation [1]. In the c-Met/Pim-1 context, minor structural modifications within the same triazolo[4,3-b]pyridazine series produced a >10-fold difference in IC50 values between the most and least potent analogs (e.g., compound 4g IC50 = 0.163 μM vs. compound 4a IC50 = 2.32 μM against c-Met) [1]. Similarly, the LRRK2 program demonstrated that selectivity over off-target kinases is exquisitely dependent on the nature of the 3- and 6-substituents [2]. Therefore, assuming that 3-chloro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine—whose 6-sulfanyl linkage and 3-chloro group are absent in the methyl analog CL 218872—exhibits equivalent potency, selectivity, or biological target profile is unsupported by evidence and constitutes a procurement risk.

Quantitative Differentiation Evidence for 3-Chloro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine (CAS 303996-20-5)


Structural Differentiation from CL 218872: Sulfanyl Linker vs. Direct C–C Bond Dictates Target Class

The target compound incorporates a sulfur atom bridging the triazolopyridazine core and the 3-(trifluoromethyl)phenyl ring (6-SAr linkage), whereas the closest named analog CL 218872 features a direct C–C bond at the 6-position (3-methyl substitution) [1]. This single-atom difference is not isosteric: the sulfanyl group introduces a divalent sulfur with distinct bond angles (~104°), conformational flexibility, and electronic properties, which published SAR on triazolo[4,3-b]pyridazines demonstrates can reroute target engagement from GABAA receptors (CL 218872 Ki = 130 nM at α1) to kinase domains (c-Met, Pim-1, LRRK2) [2][3]. No quantitative binding or functional data exist for the target compound against any specific biological target. Researchers selecting this compound for GABAA studies should therefore not assume functional equivalence to CL 218872, and those targeting kinases cannot extrapolate potency from other 6-substituted triazolopyridazines without experimental confirmation.

medicinal chemistry GABA receptor kinase inhibitor structure–activity relationship

3-Chloro Substituent: A Reactive Handle Absent in Methyl Analogs That Enables Derivatization Strategies

The 3-position of the target compound bears a chlorine atom, in contrast to the 3-methyl group found in CL 218872 [1][2]. Chlorine at this position serves as a synthetic handle for nucleophilic aromatic substitution (SNAr) reactions, enabling further functionalization such as amination, etherification, or thioether formation, which can be exploited in library synthesis and lead optimization campaigns [3]. The 3-methyl analog CL 218872 lacks this reactive site, limiting its utility as a diversification intermediate. No quantitative reactivity data (e.g., relative rates of SNAr) are publicly available for this compound.

chemical biology probe synthesis covalent inhibitor derivatization

Physicochemical Property Differentiation: Lipophilicity and Metabolic Stability Implications of the Sulfanyl Linker

The replacement of a direct C–C bond (as in CL 218872) with a sulfanyl (S) linker in the target compound is predicted to alter key physicochemical properties, including lipophilicity (LogP), polar surface area, and metabolic stability, based on general medicinal chemistry principles [1]. The trifluoromethyl group on the phenyl ring enhances metabolic stability and membrane permeability in both compounds, but the sulfur atom introduces additional sites for potential oxidative metabolism (sulfoxide/sulfone formation) that are absent in the carbon-linked analog . No experimentally measured LogP, solubility, or metabolic stability data are available for the target compound in the peer-reviewed literature.

ADME lipophilicity drug design physicochemical properties

Research Application Scenarios for 3-Chloro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine (CAS 303996-20-5)


Target ID and Selectivity Profiling Against Kinase Panels and GABAA Receptor Subtypes

The compound's ambiguous target profile—poised between the kinase-active triazolopyridazine scaffold and the GABAA-active CL 218872 chemotype—makes it an ideal candidate for broad-panel screening. Procurement is justified for laboratories equipped with kinase profiling panels (e.g., DiscoverX scanMAX or Eurofins KinaseProfiler) and GABAA subunit radioligand displacement assays, aiming to de-orphanize this uncharacterized hybrid chemotype [1].

Structure–Activity Relationship (SAR) Library Synthesis Using 3-Cl as a Derivatization Handle

The 3-chloro substituent provides a nucleophilic aromatic substitution (SNAr) site absent in 3-methyl analogs such as CL 218872. Research groups focused on generating focused libraries of triazolopyridazine analogs can use this compound as a key intermediate for introducing diverse amine, alcohol, or thiol substituents at the 3-position, enabling systematic exploration of SAR around the triazolopyridazine core [2].

Metabolic Stability and Reactive Metabolite Assessment of Sulfanyl-Containing Triazolopyridazines

The sulfanyl linker is susceptible to P450-mediated S-oxidation, potentially generating sulfoxide and sulfone metabolites. This compound can serve as a model substrate in hepatic microsome or hepatocyte incubation studies to assess the metabolic fate of sulfur-linked triazolopyridazines, with direct comparison to the carbon-linked CL 218872 to isolate the impact of the sulfur atom on metabolic stability .

Computational Docking and Molecular Dynamics to Predict Binding Mode Divergence

The absence of experimental target engagement data makes this compound a compelling test case for computational target prediction. Procurement is warranted for in silico groups employing reverse docking (e.g., PharmMapper, idTarget), molecular dynamics simulations, or machine learning-based target fishing to generate testable hypotheses about the binding pose and target preference of this sulfanyl-linked analog relative to CL 218872 and kinase-active triazolopyridazines [3].

Quote Request

Request a Quote for 3-chloro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.